Cas no 794569-35-0 (N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide)
N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26586255
- N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide
- AKOS000947091
- Z45639385
- 794569-35-0
-
- Inchi: 1S/C20H17ClN2O4S2/c21-17-8-4-9-18(14-17)23-29(26,27)20-11-5-10-19(15-20)22-28(24,25)13-12-16-6-2-1-3-7-16/h1-15,22-23H/b13-12+
- InChI Key: MTQBGJRZSATRBJ-OUKQBFOZSA-N
- SMILES: ClC1=CC=CC(=C1)NS(C1C=CC=C(C=1)NS(/C=C/C1C=CC=CC=1)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 448.0318271g/mol
- Monoisotopic Mass: 448.0318271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 752
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 109Ų
N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26586255-0.05g |
N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide |
794569-35-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide
Comprehensive Analysis of N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide (CAS 794569-35-0): Properties, Applications, and Research Insights
The compound N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide (CAS 794569-35-0) is a sulfonamide derivative with a unique molecular structure that has garnered significant interest in pharmaceutical and chemical research. Its sulfonamide functional group and chlorophenyl moiety contribute to its potential bioactivity, making it a subject of study for various applications. Researchers are particularly intrigued by its structure-activity relationship (SAR), which could unlock new therapeutic avenues.
In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in drug discovery. N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide stands out for its potential as a small molecule inhibitor, with studies exploring its role in modulating enzymatic pathways. This aligns with the growing trend of targeting protein-protein interactions (PPIs) in drug development, a hot topic in precision medicine.
The synthesis of CAS 794569-35-0 involves multi-step organic reactions, including sulfonylation and amide coupling, which are critical for achieving high purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize its properties, ensuring reproducibility for research purposes. This meticulous process is essential for meeting the stringent requirements of pharmaceutical-grade compounds.
One of the most searched questions about sulfonamide derivatives revolves around their solubility and stability. For N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide, these properties are influenced by its aromatic rings and polar functional groups, which determine its compatibility with solvents like DMSO or methanol. Such data is crucial for researchers designing in vitro assays or formulation studies.
Beyond pharmaceuticals, this compound has potential applications in material science, particularly in the development of functional polymers. Its sulfonamide linkage could enhance polymer durability, a key focus area for sustainable materials. This aligns with the global push toward green chemistry, another trending topic in scientific communities.
In summary, N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide (CAS 794569-35-0) represents a promising candidate for multidisciplinary research. Its molecular complexity and functional adaptability make it a valuable tool for advancing both therapeutic innovations and industrial applications. Future studies may further elucidate its mechanisms, solidifying its role in modern science.
794569-35-0 (N-(3-chlorophenyl)-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)